4-Fluoro-5-methoxy-2-nitroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

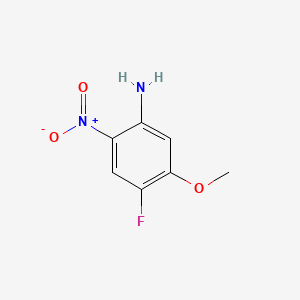

4-Fluoro-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the fourth position, a methoxy group at the fifth position, and a nitro group at the second position. This compound is a solid, typically appearing as a light yellow to brown powder . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

准备方法

The synthesis of 4-Fluoro-5-methoxy-2-nitroaniline involves several steps:

Nitration of 4-Fluoro-2-methoxyaniline: The starting material, 4-Fluoro-2-methoxyaniline, is dissolved in dichloromethane and cooled with ice. Concentrated sulfuric acid is added dropwise, followed by concentrated nitric acid. The mixture is stirred under ice-cooling conditions for several hours.

Industrial Production: Industrially, the process involves protecting the amino group of 4-Fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection to yield this compound.

化学反应分析

4-Fluoro-5-methoxy-2-nitroaniline undergoes various chemical reactions:

Substitution Reactions: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can undergo nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Common reagents used in these reactions include sulfuric acid, nitric acid, sodium bicarbonate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-Fluoro-5-methoxy-2-nitroaniline is primarily used as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the preparation of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for cancer treatment . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry .

作用机制

The mechanism of action of 4-Fluoro-5-methoxy-2-nitroaniline is primarily related to its role as an intermediate in drug synthesis. In the case of Mereletinib, the compound undergoes a series of chemical transformations to introduce specific functional groups necessary for the drug’s activity. The nitro group on this compound is selectively modified to yield the desired chemical scaffold, which is then further transformed to complete the synthesis of Mereletinib .

相似化合物的比较

4-Fluoro-5-methoxy-2-nitroaniline can be compared with other similar compounds such as:

4-Fluoro-2-methoxy-5-nitrobenzaldehyde: This compound has a similar structure but with an aldehyde group instead of an amino group.

2-Amino-5-fluoro-4-nitroanisole: This compound has a similar structure but with the methoxy group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in pharmaceutical synthesis .

生物活性

4-Fluoro-5-methoxy-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7FN2O3

- Molecular Weight : 186.14 g/mol

- Physical State : Yellow crystalline solid

- Melting Point : 169–170 °C

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. It has been shown to influence several biochemical pathways that are crucial for cellular function.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Binding : It has a high affinity for certain receptors, influencing cell signaling pathways and gene expression.

Biological Activities

The compound exhibits a range of biological activities, including:

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its pharmacological potential.

| Study | Findings |

|---|---|

| Nair et al. (1986) | Chronic exposure to nitroanilines resulted in increased incidence of hemangioma and hemangiosarcoma in animal models, indicating potential carcinogenic properties. |

| Tsubokura et al. (2015) | Suggested that compounds with similar structures may exhibit significant cytotoxicity against cancer cell lines. |

| Ribeiro Morais et al. (2023) | Investigated derivatives of nitroanilines for anticancer activity; results indicated promising cytotoxic effects in vitro. |

Dosage Effects and Safety Considerations

The biological effects of this compound vary with dosage. Lower doses may exhibit beneficial effects such as anti-inflammatory or anticancer activities, while higher doses could lead to toxicity.

Toxicological Profile

- Acute Toxicity : Limited data suggest potential toxicity upon exposure; handling precautions are necessary.

- Chronic Exposure Risks : Long-term exposure may lead to adverse health effects, including hematological changes and organ damage.

属性

IUPAC Name |

4-fluoro-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMLKSWJWIKLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682000 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125163-12-4 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。